N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide
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Overview
Description
3-METHYL-N-[(5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a quinoline derivative, and a benzamide moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[(5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. standard organic synthesis techniques, including batch reactors and continuous flow systems, can be adapted for its production.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-[(5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds, each with unique properties.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for applications in drug discovery and development.
Medicine: The compound may exhibit pharmacological properties that could be useful in treating various diseases.
Mechanism of Action
The mechanism of action of 3-METHYL-N-[(5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE is not well-documented. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors. The triazole ring and quinoline derivative may play crucial roles in binding to these targets and modulating their activity, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-METHYL-N-[(2-OXO-2-(2-(2,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO)ETHYL)BENZAMIDE: This compound shares a similar benzamide structure but differs in the substituents on the triazole ring.
4-[(1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)AMINO]N(4,6-DIMETHYL-2-PYRIMIDINYL)-BENZENE: Another compound with a complex structure, featuring an indole derivative and a pyrimidine ring.
Uniqueness
3-METHYL-N-[(5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE stands out due to its combination of a triazole ring, quinoline derivative, and benzamide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H27N5O2S |
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Molecular Weight |
497.6 g/mol |
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |
InChI |
InChI=1S/C28H27N5O2S/c1-20-9-7-11-22(17-20)27(35)29-18-25-30-31-28(33(25)23-13-3-2-4-14-23)36-19-26(34)32-16-8-12-21-10-5-6-15-24(21)32/h2-7,9-11,13-15,17H,8,12,16,18-19H2,1H3,(H,29,35) |
InChI Key |
QIILXAJNUZDWDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCC5=CC=CC=C54 |
Origin of Product |
United States |
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